Methyl benzoylformate

描述

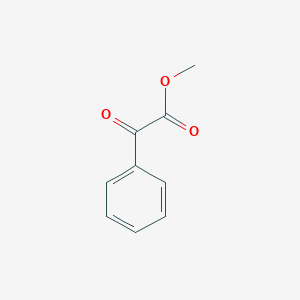

Methyl phenylglyoxalate is the methyl ester of phenylglyoxylic acid with methanol. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It is a methyl ester and an alpha-ketoester. It derives from a phenylglyoxylic acid.

Structure

3D Structure

属性

IUPAC Name |

methyl 2-oxo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHXLHGIAMFFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065867 | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15206-55-0, 81065-82-9 | |

| Record name | Methyl phenylglyoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15206-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenylglyoxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015206550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, methyl-alpha-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl benzoylformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl benzoylformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl benzoylformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYLGLYOXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F2045STG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl Phenylglyoxalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Benzoylformate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl benzoylformate (MBF), a versatile organic compound with significant applications in industrial and research settings. This document details its chemical identity, molecular structure, and physicochemical properties. It presents a thorough review of its synthesis methodologies, including detailed experimental protocols. Furthermore, this guide explores the compound's diverse applications, with a particular focus on its role as a photoinitiator in UV curing processes and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The guide also touches upon its potential relevance in the context of cancer metabolism, an emerging area of interest. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound, also known as methyl phenylglyoxylate, is an organic compound classified as an α-keto ester. Its unique structure, featuring adjacent carbonyl groups, is key to its reactivity and diverse applications.

-

IUPAC Name: methyl 2-oxo-2-phenylacetate[3]

-

Synonyms: Methyl phenylglyoxylate, Phenylglyoxylic acid methyl ester, Photoinitiator-MBF[2][4]

The molecular structure of this compound consists of a benzoyl group attached to a methyl ester via a carbonyl group.

Figure 1: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

A compilation of the key physicochemical and spectroscopic data for this compound is provided below for easy reference.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Odor | Sweet, fruity | [5] |

| Boiling Point | 246-248 °C | [2] |

| Density | 1.155 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.526 | [2] |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol, ether, and acetone. | [5] |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

Table 2: 1H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | Multiplet | 2H | Aromatic protons (ortho to C=O) |

| ~7.4-7.7 | Multiplet | 3H | Aromatic protons (meta, para) |

| ~3.9 | Singlet | 3H | Methyl protons (-OCH₃) |

Table 3: 13C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~186 | Benzoyl Carbonyl Carbon (C=O) |

| ~163 | Ester Carbonyl Carbon (O-C=O) |

| ~134 | Aromatic Carbon (para) |

| ~132 | Aromatic Carbon (ipso) |

| ~130 | Aromatic Carbon (ortho) |

| ~129 | Aromatic Carbon (meta) |

| ~53 | Methyl Carbon (-OCH₃) |

Table 4: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1735 | C=O stretch (ester carbonyl) |

| ~1685 | C=O stretch (ketone carbonyl) |

| ~1600, 1450 | C=C stretch (aromatic ring) |

| ~1200-1300 | C-O stretch (ester) |

Table 5: Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 164 | [M]⁺ (Molecular ion) |

| 133 | [M - OCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in UV curing.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two detailed protocols.

This method involves the direct esterification of benzoylformic acid using a solid acid catalyst.

-

Materials:

-

Benzoylformic acid

-

Anhydrous methanol

-

TiO₂/SO₄²⁻ solid acid catalyst

-

Cyclohexane (solvent)

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add benzoylformic acid (10.0 mmol, 1.50 g), anhydrous methanol (11.0 mmol, 0.35 g), TiO₂/SO₄²⁻ catalyst (0.08 g), and cyclohexane (10 mL).

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the mixture through a Büchner funnel under reduced pressure to recover the solid acid catalyst.

-

Wash the filter cake with anhydrous methanol and combine the filtrates.

-

Remove the solvent from the filtrate by rotary evaporation to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (200-300 mesh) using a mixture of petroleum ether and ethyl acetate (95:5) as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound. The purity can be confirmed by HPLC.[1]

-

This protocol describes a two-step synthesis starting from acetophenone.

-

Step 1: Synthesis of 2,2-Dimethoxyacetophenone

-

In a 2000 L reactor, add methanol (600 kg) and acetophenone (240 kg).

-

Under ice water cooling, feed dry hydrogen chloride gas (64 kg).

-

Maintain the temperature at 30-35 °C and feed methyl nitrite (260 kg).

-

Continue the reaction at this temperature for 2 hours.

-

After the reaction, distill off the methanol to obtain the crude product.

-

Add toluene (400 kg) and neutralize with a 10% sodium hydroxide solution.

-

Separate the upper toluene layer and distill off the toluene to obtain crude 2,2-dimethoxyacetophenone.[6]

-

-

Step 2: Synthesis of this compound

-

In a 1000 mL reaction flask, add 2,2-dimethoxyacetophenone (180 g), 4-methyl-2,6-di-tert-butylphenol (catalyst, 18 g), and chlorobenzene (400 g).

-

Heat the mixture to 110-120 °C.

-

Slowly add bromine (158 g). Methyl bromide and hydrogen bromide gas will be produced.

-

Continue stirring for 1 hour after the addition is complete.

-

Cool the reaction mixture and purge with nitrogen to remove excess bromine and hydrogen bromide.

-

Wash the solution with saturated sodium carbonate solution and separate the layers.

-

Distill off the chlorobenzene from the lower layer under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum rectification to obtain this compound.[6]

-

Application in UV Curing of Wood Coatings

This compound is an efficient photoinitiator for UV-curable coatings.

-

Materials:

-

Urethane acrylate or epoxy acrylate oligomer

-

Reactive diluent (e.g., tripropylene glycol diacrylate - TPGDA)

-

This compound (Photoinitiator)

-

Amine synergist (co-initiator, if required for Type II photoinitiators)

-

Wood substrate (e.g., yellow birch panels)

-

-

Procedure:

-

Prepare the UV-curable formulation by mixing the acrylate oligomer, reactive diluent, and this compound in the desired proportions. For a Type II mechanism, an amine synergist is also added. A typical formulation might contain 1-5% by weight of the photoinitiator.

-

Apply a thin film of the formulation onto the wood substrate using a suitable method such as roll coating or curtain coating.

-

Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp) with a specific intensity and dose. The curing speed can be very high, often taking only a few seconds.

-

The cured coating can then be tested for properties such as hardness, adhesion, and chemical resistance.[7][8][9]

-

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its reactive α-keto ester functionality.

Intermediate in Pharmaceutical Synthesis

It is a precursor for various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory agents.[10] A notable example is its potential use in the synthesis of Glycopyrrolate, an anticholinergic drug. The synthesis involves the reaction of a derivative of this compound (methyl cyclopentylmandelate) with N-methyl-3-pyrrolidinol followed by quaternization.[11]

Versatile Reagent in Organic Reactions

This compound can participate in a variety of organic reactions, including:

-

Hydrolysis: To form benzoylformic acid.[5]

-

Reductions: To form methyl mandelate.

-

Condensation Reactions: Such as aldol and Claisen condensations.

-

Grignard Reactions: To produce α-hydroxy acids after hydrolysis.

Potential Role in Cancer Metabolism

The role of α-keto esters in cellular metabolism is an area of active research. This compound has been identified as a metabolite in cancer metabolism.[3][12] While its specific signaling pathway has not been fully elucidated, its structural similarity to key metabolic intermediates like pyruvate and α-ketoglutarate suggests potential interactions with central carbon metabolism pathways that are often dysregulated in cancer.

Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect, where there is an increased rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen. This metabolic reprogramming is orchestrated by signaling pathways such as the PI3K/AKT/mTOR pathway and is influenced by oncogenes like MYC and tumor suppressors like p53.[13][14]

Enzymes like Pyruvate Kinase M2 (PKM2) play a crucial role in diverting glycolytic intermediates into biosynthetic pathways.[15] It is plausible that α-keto esters like this compound could influence or be influenced by these pathways, potentially by acting as a substrate or inhibitor for certain enzymes or by being a product of aberrant metabolic activity.

Visualizations

The following diagrams illustrate key workflows and relationships discussed in this guide.

Conclusion

This compound is a chemical of significant industrial and academic interest. Its utility as a photoinitiator in the rapidly growing field of UV-curable materials is well-established. For drug development professionals and organic chemists, it represents a versatile and reactive intermediate for the synthesis of a wide array of more complex molecules. While its role in biological systems, particularly in cancer metabolism, is still under investigation, its structural characteristics suggest a potential for interaction with key metabolic pathways. This guide provides a foundational understanding of this compound, serving as a valuable resource for its synthesis, application, and further research.

References

- 1. This compound(15206-55-0) 13C NMR spectrum [chemicalbook.com]

- 2. This compound 98 15206-55-0 [sigmaaldrich.com]

- 3. Methyl phenylglyoxalate | C9H8O3 | CID 84835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. KR20140032828A - New synthetic method of glycopyrrolate and pharmaceutical formulations containing this active ingredient - Google Patents [patents.google.com]

- 7. mntap.umn.edu [mntap.umn.edu]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Preparation and Characterisation of UV-Curable Flame Retardant Wood Coating Containing a Phosphorus Acrylate Monomer [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents [patents.google.com]

- 12. This compound | 15206-55-0 [chemicalbook.com]

- 13. blog.cellsignal.com [blog.cellsignal.com]

- 14. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of Methyl Benzoylformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl benzoylformate (C₉H₈O₃), a versatile intermediate in organic synthesis. The document presents key data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in a clear, tabular format. Detailed, typical experimental protocols for acquiring such data are also provided to aid in the replication and understanding of the analytical process.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.0 | Multiplet | Aromatic Protons (ortho) |

| ~7.65 | Multiplet | Aromatic Proton (para) |

| ~7.5 | Multiplet | Aromatic Protons (meta) |

| ~3.9 | Singlet | Methyl Protons (-OCH₃) |

Note: Chemical shifts are referenced to a standard solvent signal.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~185 | Carbonyl Carbon (Ketone, C=O) |

| ~164 | Carbonyl Carbon (Ester, C=O) |

| ~135 | Aromatic Carbon (para) |

| ~132 | Aromatic Carbon (ipso) |

| ~130 | Aromatic Carbons (ortho) |

| ~129 | Aromatic Carbons (meta) |

| ~53 | Methyl Carbon (-OCH₃) |

Note: Chemical shifts are referenced to a standard solvent signal.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1680 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1450 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 164 | High | [M]⁺ (Molecular Ion) |

| 133 | Medium | [M - OCH₃]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl Cation) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl Cation) |

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of this compound, which is a liquid at room temperature.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial.[3]

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

-

The solution is then transferred to a 5 mm NMR tube.[3]

2. Instrumentation and Data Acquisition:

-

The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.

-

For a standard ¹H NMR spectrum, a sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

-

For a ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

A drop of this compound is placed directly onto the surface of a salt plate (e.g., NaCl or KBr).[1][2]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[1][2]

2. Instrumentation and Data Acquisition:

-

The prepared salt plates are placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment is recorded first to subtract the contributions of atmospheric water and carbon dioxide.

-

The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

For a volatile compound like this compound, Electron Ionization (EI) is a common method. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.[6][7]

2. Mass Analysis and Detection:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. as.uky.edu [as.uky.edu]

An In-depth Technical Guide to the Solubility and Stability of Methyl Benzoylformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of methyl benzoylformate in common laboratory solvents. The information herein is intended to support research, development, and formulation activities involving this versatile α-keto ester.

Introduction to this compound

This compound (C₉H₈O₃), also known as methyl phenylglyoxylate, is a key intermediate in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.[1] It is recognized for its role as a photoinitiator in UV-curable coatings and inks. A thorough understanding of its solubility and stability is paramount for its effective use and the development of robust formulations.

Solubility Profile

This compound is a colorless to pale yellow liquid at room temperature. Its solubility is dictated by its molecular structure, which includes a polar α-keto ester group and a non-polar phenyl ring. This dual character allows for miscibility with a range of organic solvents, while its water solubility is limited.

Qualitative Solubility

This compound is generally described as soluble in most common organic solvents.[2][3] This includes polar protic solvents like ethanol, polar aprotic solvents such as acetone and chloroform, and non-polar aromatic solvents like benzene and toluene.[1][2] Conversely, it is characterized as having slight to moderate solubility in water.[2]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Data Type | Citation |

| Water | 20 | 2 g/L | Experimental | [4] |

| Ethanol | Not Specified | ~11 g/100mL | Estimated (from Methyl Pyruvate) | [3][5] |

| Acetone | Not Specified | Soluble | Qualitative | [2] |

| Chloroform | Not Specified | Soluble | Qualitative | [2] |

| Diethyl Ether | Not Specified | Soluble | Qualitative | |

| Benzene | Not Specified | Soluble | Qualitative | [1] |

| Toluene | Not Specified | Soluble | Qualitative | [1] |

Note: The solubility in ethanol is an estimation based on the reported solubility of methyl pyruvate, a structurally related α-keto ester. Actual solubility may vary.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, moisture, and pH. Under recommended storage conditions—in a cool, dry, and well-ventilated area, protected from light and moisture—it is considered stable.[2] However, deviations from these conditions can lead to degradation.

Thermal Stability

This compound is susceptible to thermal decomposition at elevated temperatures. It has a boiling point of approximately 246-248 °C, at which it is reported to decompose.[2][4] Therefore, prolonged exposure to high temperatures should be avoided during storage and processing.

Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis, yielding benzoylformic acid and methanol.[2] This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is expected to be significantly faster under basic conditions. For instance, the structurally similar ethyl benzoate exhibits a half-life of only 14 minutes under specific basic conditions, suggesting that this compound would also degrade rapidly in a basic aqueous environment.[4] Methyl esters are generally observed to be more reactive towards hydrolysis than their ethyl or other n-alkyl counterparts.[6]

Photostability

This compound is known to be a photoinitiator, which inherently means it is reactive to ultraviolet (UV) light. This property is harnessed in applications like UV-curable inks and coatings. However, it also indicates that exposure to light, particularly UV radiation, can lead to its degradation. The α-keto group in its structure makes it susceptible to photochemical reactions. Aromatic ketones are known to undergo photodegradation, and while specific quantum yields for this compound are not available, this characteristic underscores the need for protection from light to maintain its integrity.[7][8]

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator can be used for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the volume of the sample.

Protocol for a Stability-Indicating HPLC Method

This protocol describes the development and use of an HPLC method to assess the stability of this compound and quantify its degradation products.

-

Forced Degradation Studies: To develop a stability-indicating method, subject this compound solutions to forced degradation conditions to generate potential degradation products. This typically includes:

-

Acidic Hydrolysis: Reflux in a dilute acid (e.g., 0.1 N HCl).

-

Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 N NaOH) at room temperature.

-

Oxidative Degradation: Expose to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Heat the solid or a solution at an elevated temperature.

-

Photodegradation: Expose a solution to UV and/or visible light.

-

-

Chromatographic System Development:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The mobile phase composition should be optimized to achieve good separation between the parent compound and all degradation products.

-

Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal wavelength for detection of both the parent compound and its degradants.

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

-

Stability Study:

-

Prepare solutions of this compound in the desired solvents.

-

Store the solutions under the specified conditions (e.g., different temperatures, light exposures).

-

At predetermined time points, withdraw aliquots and analyze them using the validated stability-indicating HPLC method.

-

Calculate the percentage of this compound remaining and quantify the formation of any degradation products.

-

Visualizations

Experimental Workflow for Solubility and Stability Assessment

References

- 1. Quantum yield - Wikipedia [en.wikipedia.org]

- 2. CAS 600-22-6: Methyl pyruvate | CymitQuimica [cymitquimica.com]

- 3. 600-22-6 CAS MSDS (Methyl pyruvate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl pyruvate | 600-22-6 [chemicalbook.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Unveiling Methyl Benzoylformate: From Natural Origins to Biosynthetic Routes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl benzoylformate, a seemingly simple ester, holds significant interest for researchers in fields ranging from medicinal chemistry to natural product synthesis. Its presence in certain traditional medicinal plants and its role as a versatile chemical intermediate underscore the importance of understanding its natural occurrence and the intricate biochemical pathways that govern its formation. This technical guide provides a comprehensive overview of the current knowledge on the natural sources and biosynthetic pathways of this compound, tailored for a scientific audience.

Natural Occurrence: A Tale of Two Genera

This compound has been identified as a naturally occurring compound primarily within the plant kingdom, specifically in species of the genus Ligusticum. Notably, it has been reported in the rhizomes of Ligusticum striatum and Ligusticum chuanxiong, plants with a long history of use in traditional Chinese medicine.[1][2] While its presence in these species is established, there is a conspicuous lack of extensive quantitative data regarding its concentration in various plant tissues. Further research is warranted to fully elucidate the distribution and abundance of this compound across a wider range of plant species and to explore its potential existence in other organisms, such as microorganisms. The current understanding of its natural distribution is summarized in the table below.

| Organism/Source | Plant Part | Method of Detection | Reference |

| Ligusticum striatum | Rhizome | Not specified in detail in readily available literature | [1] |

| Ligusticum chuanxiong | Rhizome | Not specified in detail in readily available literature | [2] |

Table 1: Documented Natural Occurrence of this compound

The Biosynthetic Puzzle: A Proposed Pathway

The complete biosynthetic pathway of this compound in Ligusticum species has not yet been fully elucidated. However, based on known metabolic pathways in plants, a plausible route can be proposed, originating from the aromatic amino acid phenylalanine. This proposed pathway involves two key stages: the formation of the precursor, phenylglyoxylic acid, and its subsequent methylation.

From Phenylalanine to Phenylglyoxylic Acid

The biosynthesis of many plant secondary metabolites begins with primary metabolites, and for aromatic compounds, phenylalanine is a common starting point.[3] Plants are known to synthesize phenylalanine through two primary pathways: the arogenate pathway and an alternative pathway that proceeds via phenylpyruvate.[4][5][6][7] The phenylpyruvate pathway is of particular interest as phenylpyruvate is a direct precursor to phenylglyoxylic acid.

The proposed initial steps are as follows:

-

Transamination of Phenylalanine: Phenylalanine can be converted to phenylpyruvate through a transamination reaction, catalyzed by a phenylalanine aminotransferase.

-

Oxidative Decarboxylation of Phenylpyruvate: Phenylpyruvate can then be oxidatively decarboxylated to yield phenylglyoxylic acid. The specific enzymes catalyzing this step in Ligusticum have not yet been identified.

The Final Step: Methylation by O-Methyltransferase

The conversion of phenylglyoxylic acid to this compound is a methylation reaction. In plants, such reactions are commonly catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[6][8][9] These enzymes utilize SAM as a methyl group donor to methylate the carboxyl group of a substrate.

Recent research has identified and characterized a Caffeic acid O-methyltransferase (COMT) from Ligusticum chuanxiong.[4][8] While the primary substrates for this enzyme in the cited study were caffeic acid and N-acetylserotonin, OMTs are known to often exhibit a degree of substrate promiscuity. It is therefore highly probable that an OMT, possibly the identified LcCOMT or a related enzyme, is responsible for the final step in this compound biosynthesis in Ligusticum.

The proposed final step is:

-

Methylation of Phenylglyoxylic Acid: An O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of phenylglyoxylic acid, yielding this compound and S-adenosyl-L-homocysteine (SAH).

Experimental Protocols: A Guide to Investigation

To facilitate further research in this area, this section provides detailed methodologies for key experiments required to investigate the natural occurrence and biosynthesis of this compound.

Protocol 1: Extraction and Quantification of this compound from Ligusticum Rhizome by GC-MS

This protocol outlines a method for the extraction and quantitative analysis of this compound from plant material using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

-

Fresh or lyophilized rhizome of Ligusticum striatum or Ligusticum chuanxiong

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

-

This compound standard

-

Internal standard (e.g., methyl nonadecanoate)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

2. Sample Preparation and Extraction:

-

Freeze the fresh rhizome tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For lyophilized tissue, grind directly.

-

Accurately weigh approximately 1 g of the powdered tissue into a centrifuge tube.

-

Add 10 mL of methanol to the tube and vortex thoroughly.

-

Sonicate the sample for 30 minutes in an ultrasonic bath.

-

Centrifuge the sample at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction of the pellet with another 10 mL of methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure at 40°C.

-

Re-dissolve the residue in 5 mL of dichloromethane.

-

Pass the dichloromethane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add a known amount of internal standard to the final extract before GC-MS analysis.

3. GC-MS Analysis:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/minute.

-

Hold at 280°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 40-400.

-

For quantitative analysis, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 105, 133, 164) and the internal standard.

-

4. Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the plant extract based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 2: Enzyme Assay for O-Methyltransferase Activity with Phenylglyoxylic Acid

This protocol describes a method to assay the activity of a putative O-methyltransferase from Ligusticum that utilizes phenylglyoxylic acid as a substrate.

1. Materials and Reagents:

-

Fresh rhizome of Ligusticum striatum or Ligusticum chuanxiong

-

Protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF)

-

Phenylglyoxylic acid

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

Quenching solution (e.g., 2 M HCl)

-

Ethyl acetate

-

HPLC system with a UV detector

-

This compound standard

2. Enzyme Extraction:

-

Homogenize fresh rhizome tissue in liquid nitrogen and then in ice-cold protein extraction buffer.

-

Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

(Optional) Further purify the enzyme extract using techniques like ammonium sulfate precipitation and chromatography if a more purified enzyme preparation is desired.

-

Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

3. Enzyme Assay:

-

Set up the reaction mixture in a microcentrifuge tube containing:

-

Reaction buffer

-

Phenylglyoxylic acid (substrate)

-

Crude enzyme extract

-

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding SAM.

-

Incubate the reaction for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the product, this compound, with an equal volume of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

-

Re-dissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

4. HPLC Analysis:

-

Inject the re-dissolved sample into an HPLC system equipped with a C18 column.

-

Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the product.

-

Detect the formation of this compound by monitoring the absorbance at a specific wavelength (e.g., 254 nm).

-

Quantify the amount of product formed by comparing its peak area to a standard curve of this compound.

-

Calculate the enzyme activity (e.g., in pkat/mg protein).

Future Directions

The study of the natural occurrence and biosynthesis of this compound is a field ripe for further investigation. Key areas for future research include:

-

Quantitative Analysis: Comprehensive quantitative studies are needed to determine the concentration of this compound in different tissues and developmental stages of Ligusticum species.

-

Pathway Elucidation: The complete biosynthetic pathway from phenylalanine to this compound in Ligusticum needs to be definitively established through the identification and characterization of all the involved enzymes.

-

Enzyme Characterization: The putative O-methyltransferase responsible for the final methylation step should be purified and its substrate specificity and kinetic parameters determined.

-

Broader Screening: A wider range of plant species and other organisms should be screened for the presence of this compound to understand its broader distribution in nature.

By addressing these research questions, a more complete understanding of this intriguing natural product will be achieved, potentially opening new avenues for its application in drug development and biotechnology.

References

- 1. Engineering a Monolignol 4-O-Methyltransferase with High Selectivity for the Condensed Lignin Precursor Coniferyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ligusticum chuanxiong: a chemical, pharmacological and clinical review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Caffeic acid O-methyltransferase from Ligusticum chuanxiong alleviates drought stress, and improves lignin and melatonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plants use 'unusual' microbial-like pathway to make essential amino acid - Purdue University [purdue.edu]

- 7. An alternative pathway contributes to phenylalanine biosynthesis in plants via a cytosolic tyrosine:phenylpyruvate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Caffeic acid O-methyltransferase from Ligusticum chuanxiong alleviates drought stress, and improves lignin and melatonin biosynthesis [frontiersin.org]

- 9. Frontiers | In-silico identification and characterization of O-methyltransferase gene family in peanut (Arachis hypogaea L.) reveals their putative roles in development and stress tolerance [frontiersin.org]

Methyl Benzoylformate: A Comprehensive Technical Guide to Key Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Methyl benzoylformate, an α-keto ester, is a versatile building block in organic synthesis, finding significant application in the pharmaceutical, agrochemical, and fragrance industries.[1] Its unique structure, featuring adjacent carbonyl and ester functionalities, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including chiral α-hydroxy acids and their derivatives.[1][2] This technical guide provides an in-depth overview of the core reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows.

Asymmetric Hydrogenation: Synthesis of Chiral Methyl Mandelate

The asymmetric hydrogenation of this compound to produce optically active methyl mandelate is a cornerstone reaction, crucial for the synthesis of various pharmaceutical intermediates.[3] This transformation is typically achieved using chiral catalysts, leading to high yields and enantioselectivities.

Quantitative Data for Asymmetric Hydrogenation of this compound

| Catalyst System | Hydrogen Source/Pressure | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |

| CD@Cu cathode (electrocatalytic) | Electrocatalytic | Acetonitrile | Room Temp | 94 | 78 | R | [1] |

| Cinchonine-modified Ag electrode | Electrochemical | Not specified | Room Temp | 3.6 | 21.6 | Not specified | [4] |

| Ru-BINAP | H₂ (100 atm) | Methanol | 36 | >99 | 96 | Not specified | [5] |

| Chiral NAD(P)H model | Not applicable | Not specified | Not specified | Quantitative | 97 | Not specified | [6] |

| Bacillus sp. ADH (whole-cell) | Not applicable | Biphasic (ethyl caprylate/buffer) | 20 | 88 | >99 | R | [3] |

Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is adapted from the general procedure for Noyori asymmetric hydrogenation.[5]

Materials:

-

This compound

-

[RuCl₂((R)-BINAP)]₂

-

Methanol (anhydrous)

-

Hydrogen gas

-

Autoclave

Procedure:

-

In a glovebox, a high-pressure autoclave is charged with [RuCl₂((R)-BINAP)]₂ (0.01 mol%) and anhydrous methanol.

-

This compound (1 equivalent) is added to the autoclave.

-

The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.

-

The reaction vessel is pressurized with hydrogen gas to 100 atm.

-

The reaction mixture is stirred at 36°C for the required reaction time (typically monitored by TLC or GC).

-

Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired methyl mandelate.

Grignard Reaction: Carbon-Carbon Bond Formation

The electrophilic carbonyl carbon of this compound is susceptible to nucleophilic attack by Grignard reagents, leading to the formation of tertiary alcohols after acidic workup. This reaction is a powerful tool for creating new carbon-carbon bonds.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

This protocol is adapted from the reaction of Grignard reagents with methyl benzoate.[2][7][8][9][10]

Materials:

-

This compound

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or THF

-

Iodine crystal (optional, as an initiator)

-

Hydrochloric acid (aqueous solution)

Procedure:

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed.

-

A solution of bromobenzene in anhydrous diethyl ether is prepared and added to the dropping funnel.

-

A small portion of the bromobenzene solution is added to the magnesium turnings. If the reaction does not initiate (indicated by cloudiness and gentle boiling), a crystal of iodine can be added, or the flask can be gently warmed.

-

Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred until the magnesium is consumed.

-

The Grignard reagent is cooled in an ice bath.

-

A solution of this compound in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 30 minutes.

-

The reaction mixture is cooled and then poured into a mixture of ice and aqueous hydrochloric acid to quench the reaction and protonate the alkoxide.

-

The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

Condensation Reactions

This compound can participate in various base-catalyzed condensation reactions, such as the Claisen, Aldol, and Henry reactions, to form more complex molecular architectures.

Crossed Claisen Condensation

In a crossed Claisen condensation, an ester enolate reacts with a different ester. Since this compound lacks α-hydrogens, it can only act as the electrophilic partner in this reaction.[7][11][12][13]

This protocol is adapted from the general procedure for crossed Claisen condensations.[14][15]

Materials:

-

This compound

-

Acetone

-

Sodium ethoxide

-

Anhydrous ethanol

-

Aqueous acid (for workup)

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

A solution of acetone in anhydrous ethanol is added dropwise to the cooled base solution to form the enolate.

-

A solution of this compound in anhydrous ethanol is then added dropwise to the enolate solution.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of a weak aqueous acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Aldol Condensation

Similar to the Claisen condensation, this compound can act as the electrophilic partner in a crossed Aldol condensation with an enolizable aldehyde or ketone.[16][17][18][19][20][21][22]

This protocol is adapted from the general procedure for Aldol condensations with cyclic ketones.[22]

Materials:

-

This compound

-

Cyclohexanone

-

Sodium hydroxide or potassium hydroxide

-

Ethanol

-

Water

Procedure:

-

In a flask, dissolve this compound and cyclohexanone in ethanol.

-

To this solution, add an aqueous solution of sodium hydroxide dropwise with stirring.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.

-

Once the reaction is complete, the mixture is poured into ice water.

-

The precipitated product is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Henry (Nitroaldol) Reaction

The Henry reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. This compound can react with nitroalkanes to form β-nitro alcohols.[11][12][13][16][23]

This protocol is based on general procedures for the enantioselective Henry reaction.[13][16]

Materials:

-

This compound

-

Nitromethane

-

Chiral bis(β-amino alcohol)-Cu(OAc)₂ complex (as catalyst)

-

Ethanol

Procedure:

-

In a reaction vial under a nitrogen atmosphere, the chiral ligand and Cu(OAc)₂·H₂O are dissolved in ethanol and stirred at room temperature to form the catalyst complex.

-

This compound is added to the catalyst solution and stirred for a short period.

-

Nitromethane is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 24-48 hours.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the desired β-nitro alcohol product.

Visualizing Reaction Pathways and Workflows

To better illustrate the relationships between reactants, intermediates, and products, as well as a general experimental workflow, the following diagrams are provided.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. researchgate.net [researchgate.net]

- 4. ethz.ch [ethz.ch]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Asymmetric reduction of this compound with a chiral NAD(P)H-model compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. researchgate.net [researchgate.net]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Solved 6) What product is formed in the crossed Claisen | Chegg.com [chegg.com]

- 15. EP2874992B1 - Process for crossed claisen condensation reactions promoted by lithium amide in liquid ammonia - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. magritek.com [magritek.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Sequential Aldol Condensation – Transition Metal-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enantioselective aldol reaction of cyclic ketones with aryl aldehydes catalyzed by a cyclohexanediamine derived salt in the presence of water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]

In-Depth Technical Guide: Health and Safety for Handling Methyl Benzoylformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Methyl benzoylformate (CAS No. 15206-55-0). The information is compiled from various safety data sheets and chemical information sources to ensure a thorough overview for laboratory personnel.

Chemical Identification and Physical Properties

This compound, also known as Methyl phenylglyoxylate, is a clear, slightly yellow liquid.[1] It is important to be aware of its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| Appearance | Clear yellow liquid | [3] |

| Boiling Point | 246-248 °C | [4] |

| Melting Point | 16 °C | [4] |

| Density | 1.155 g/mL at 25 °C | [3] |

| Vapor Density | 5.6 | [4] |

| Flash Point | 112 °C / 233.6 °F (closed cup) | [4] |

| Water Solubility | 2g/L at 20℃ | [3] |

Hazard Identification and Toxicological Information

According to the available safety data sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[4][5] However, it may cause eye, skin, respiratory, and digestive tract irritation.[1] It is crucial to note that the toxicological properties of this material have not been fully investigated.[1][6]

Table 2: Hazard Statements for this compound

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

Source:[2]

Toxicological Data:

Detailed toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), are not available in the reviewed literature.[1] The mutagenic and carcinogenic properties have not been fully investigated, though one source indicates it was not mutagenic in the AMES test.[6] Due to the lack of comprehensive toxicological data, this chemical should be handled with caution, assuming it may have unknown health effects.

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are essential to minimize exposure and ensure safety in the laboratory.

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly after handling.[6]

-

Keep away from heat, sparks, and open flames.[7]

-

Avoid breathing vapors or mist.[6]

Storage:

-

Store in a cool, dry, and well-ventilated area.[8]

-

Keep the container tightly closed.[8]

-

Store away from incompatible materials such as strong oxidizing agents.[7]

Personal Protective Equipment (PPE):

The following diagram outlines the recommended personal protective equipment when handling this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water. Get medical attention if irritation develops.[6]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Hazardous combustion products include carbon oxides.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures:

The following workflow outlines the general procedure for responding to a chemical spill of this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 15206-55-0 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. capotchem.cn [capotchem.cn]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

A Technical Guide to Methyl Benzoylformate: Commercial Availability, Purity, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzoylformate (MBF), also known as methyl phenylglyoxylate, is a versatile organic compound with the chemical formula C₉H₈O₃.[1] It is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] This α-keto ester is a valuable building block in various chemical syntheses, finding applications in the pharmaceutical, agrochemical, and fine chemical industries.[2] Its utility extends to its role as a photoinitiator in UV-curable coatings and inks.[3][4] This technical guide provides an in-depth overview of the commercial suppliers, available purity grades, and key applications of this compound, with a focus on its relevance to research and drug development.

Commercial Suppliers and Purity Grades

This compound is commercially available from a range of suppliers, primarily located in China and India. The purity of commercially available this compound typically ranges from 97% to 99.9%. For research and development purposes, higher purity grades are often required to ensure the reliability and reproducibility of experimental results. The following tables summarize the available data on commercial suppliers and their specified purity grades, along with some physical and chemical properties.

Table 1: Commercial Suppliers of this compound

| Supplier | Country | Stated Purity | Notes |

| Simson Pharma Limited | India | High quality, accompanied by Certificate of Analysis. | Leading Manufacturer and Exporter. |

| Anshul Specialty Molecules Pvt. Ltd. | India | High purity, manufactured under stringent quality control.[2] | Leading manufacturer and supplier in India.[2] |

| Sigma-Aldrich (Merck) | Global | 98%, Certified Reference Material (TraceCERT®) available.[2][5] | Offers various grades for different applications. |

| TCI AMERICA | USA | >97.0% (GC)[6] | |

| ChemicalBook | China | Various suppliers listed with purities ranging from 98% to 99.9%.[7] | Online chemical marketplace. |

| Yancheng Green Chemicals Co., Ltd | China | 99%[7] | Manufacturer. |

| Dalian Richfortune Chemicals Co., Ltd | China | 99.9%[7] | Service provider. |

| Wuhan Fortuna Chemical Co.,Ltd | China | 99%[7] | Trader. |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15206-55-0 | [1] |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 246-248 °C | [5] |

| Density | ~1.155 g/mL at 25 °C | [5] |

| Refractive Index | ~1.526 (n20/D) | [5] |

| Solubility | Soluble in most organic solvents.[1] |

Note on Impurity Profiles: Detailed impurity profiles for different grades of this compound are not always publicly available from suppliers. For critical applications, it is recommended to request a Certificate of Analysis (CoA) for a specific batch, which will provide more detailed information on the purity and the methods used for its determination. Common analytical techniques for impurity profiling include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[8][9]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory and industrial-scale synthesis starts from acetophenone. The following is a representative experimental protocol.

Synthesis of this compound from Acetophenone

This synthesis involves a two-step process: the formation of 2,2-dimethoxyacetophenone followed by its conversion to this compound.[10]

Step 1: Synthesis of 2,2-dimethoxyacetophenone

-

In a suitable reactor, charge methanol and acetophenone.

-

Under cooling (e.g., with an ice water bath), introduce dry hydrogen chloride gas.

-

Slowly add methyl nitrite while maintaining the reaction temperature between 30-35 °C.

-

After the addition is complete, continue to stir the reaction mixture at this temperature for a specified period (e.g., 2 hours).

-

Remove the methanol by distillation to obtain the crude product.

-

Dissolve the crude product in a suitable solvent like toluene and neutralize it with a base solution (e.g., 10% sodium hydroxide).

-

Separate the organic layer and remove the solvent by distillation to yield crude 2,2-dimethoxyacetophenone.[10]

Step 2: Synthesis of this compound

-

In a reaction flask, dissolve 2,2-dimethoxyacetophenone and a catalyst (e.g., 4-methyl-2,6-di-tert-butylphenol) in a solvent such as cyclohexane or chlorobenzene.

-

Heat the mixture to a specific temperature (e.g., 60-70 °C for cyclohexane or 110-120 °C for chlorobenzene).

-

Slowly add bromine to the reaction mixture. During the reaction, methyl bromide and hydrogen bromide gas will be evolved.

-

After the addition is complete, continue stirring for a period (e.g., 1 hour).

-

Cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess bromine and hydrogen bromide.

-

Wash the organic layer with a saturated sodium carbonate solution and separate the layers.

-

Remove the solvent by distillation to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to obtain the final product.[10]

Purification of this compound

For high-purity requirements, further purification of this compound can be achieved through methods such as radial chromatography.

Purification by Radial Chromatography

-

Prepare a chromatography system with a suitable stationary phase (e.g., silica gel).

-

Dissolve the crude this compound in a minimal amount of a suitable solvent.

-

Load the sample onto the chromatograph.

-

Elute the compound using a solvent system such as a 1:1 mixture of diethyl ether and hexane.

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Dry the purified ester, for example, at 110-112 °C under vacuum.[11]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.

Photoinitiator in Polymer Chemistry

This compound is a Norrish Type I photoinitiator.[12] Upon exposure to UV light, it undergoes α-cleavage to generate two radical species, a benzoyl radical and a methoxycarbonyl radical. These radicals can then initiate the polymerization of unsaturated monomers, making it useful in UV-curable coatings, inks, and adhesives.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Sigma-Aldrich [sigmaaldrich.com]

- 3. Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Buy this compound | 15206-55-0 [smolecule.com]

- 6. Free Methylglyoxal as a Metabolic New Biomarker of Tumor Cell Proliferation in Cancers [mdpi.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. ajrconline.org [ajrconline.org]

- 9. Metabolic genes in cancer: their roles in tumor progression and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 11. hpc-standards.com [hpc-standards.com]

- 12. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl Benzoylformate: Historical Context, Discovery, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl benzoylformate, an important α-keto ester with applications in pharmaceuticals, agrochemicals, and organic synthesis. This document details its historical context, physical and spectroscopic properties, and detailed experimental protocols for its preparation.

Historical Context and Discovery

The direct discovery of this compound is not well-documented in a singular seminal publication. Instead, its emergence is rooted in the broader development of synthetic organic chemistry in the late 19th century. The synthesis of α-keto acids, the precursors to α-keto esters like this compound, can be traced back to early organic chemistry. For instance, the synthesis of pyruvic acid, a simple α-keto acid, was explored by chemists like Erlenmeyer in 1881.

The methodologies for creating esters and for carbon-carbon bond formation, which are central to the synthesis of more complex molecules like this compound, were being systematically developed during this period. A particularly relevant advancement was the work of German chemist Rainer Ludwig Claisen, who in 1887, reported a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base.[1] This reaction, now known as the Claisen condensation, became a fundamental tool for the synthesis of β-keto esters and related structures. While not a direct synthesis of this compound, the principles established by Claisen were foundational for the synthesis and understanding of ester-containing compounds.

The primary and most straightforward method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, benzoylformic acid. This acid-catalyzed esterification was a well-established reaction by the early 20th century, making the synthesis of this compound accessible from its parent acid. Benzoylformic acid itself can be prepared through various methods, including the oxidation of mandelic acid or acetophenone, and the hydrolysis of benzoyl cyanide.[2]

Data Presentation

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[3] It is an important intermediate in the synthesis of various organic compounds.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₃ | [4] |

| Molecular Weight | 164.16 g/mol | [4] |

| CAS Number | 15206-55-0 | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 246-248 °C | [4] |

| Density | 1.155 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.526 | [4] |

| Solubility | Soluble in organic solvents, slightly soluble in water. |

Spectroscopic Data

The structural characterization of this compound is achieved through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Multiplet | 2H | Aromatic protons (ortho to carbonyl) |

| ~7.65 | Multiplet | 1H | Aromatic proton (para to carbonyl) |

| ~7.50 | Multiplet | 2H | Aromatic protons (meta to carbonyl) |

| ~3.90 | Singlet | 3H | Methyl protons (-OCH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~186 | Ketone Carbonyl (C=O) |

| ~164 | Ester Carbonyl (C=O) |

| ~135 | Aromatic Carbon (para) |

| ~132 | Aromatic Carbon (ipso) |

| ~130 | Aromatic Carbons (ortho) |

| ~129 | Aromatic Carbons (meta) |

| ~53 | Methyl Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak-Medium | Aromatic C-H stretch |

| ~2960 | Weak | Aliphatic C-H stretch (methyl) |

| ~1735 | Strong | Ester C=O stretch |

| ~1680 | Strong | Ketone C=O stretch |

| ~1600, ~1450 | Medium | Aromatic C=C stretches |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 133, and the loss of the entire ester group (-COOCH₃) to give a benzoyl cation at m/z = 105. Further fragmentation of the benzoyl cation would lead to a phenyl cation at m/z = 77.

Experimental Protocols

Synthesis of this compound via Fischer Esterification of Benzoylformic Acid

This method is a classic and straightforward approach to preparing this compound.

Materials:

-

Benzoylformic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether or Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve benzoylformic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-